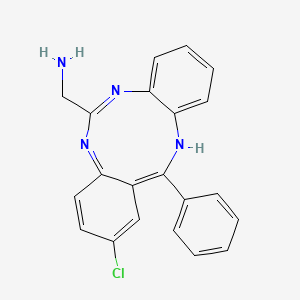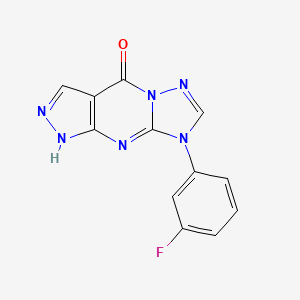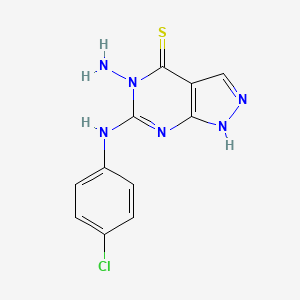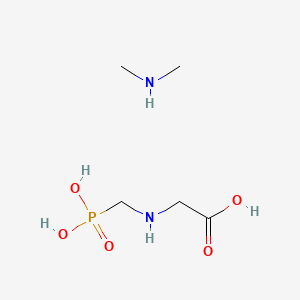
48Jqh4byt8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRICYCLO(5.1.0.03,5)OCTANE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclopentadiene and acetylene derivatives, which undergo a series of cycloaddition reactions to form the tricyclic structure. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of TRICYCLO(5.1.0.03,5)OCTANE may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
TRICYCLO(5.1.0.03,5)OCTANE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The tricyclic structure allows for substitution reactions, where hydrogen atoms can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens or other electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include tricyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
TRICYCLO(5.1.0.03,5)OCTANE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying tricyclic systems.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of TRICYCLO(5.1.0.03,5)OCTANE involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to fit into binding sites of enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TRICYCLO(5.1.0.03,5)OCTANE include other tricyclic hydrocarbons such as:
- TRICYCLO(5.1.0.02,4)OCTANE
- TRICYCLO(5.1.0.03,5)OCTAN
- TRICYCLO(5.1.0.02,4)OCTANE, (1α,2α,4α,7α)-
Uniqueness
The uniqueness of TRICYCLO(510Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
62777-48-4 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1S,3S,5R,7R)-tricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2/t5-,6+,7-,8+ |
InChI Key |
YZFVTGCKLQCIFB-KVFPUHGPSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2C[C@@H]3[C@H]1C3 |
Canonical SMILES |
C1C2CC2CC3C1C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


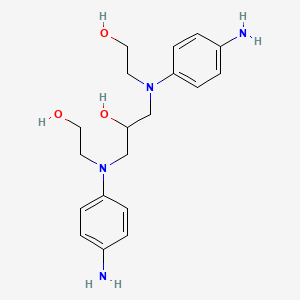
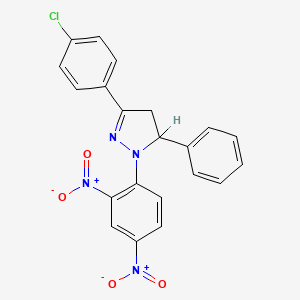
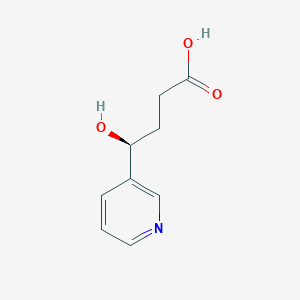
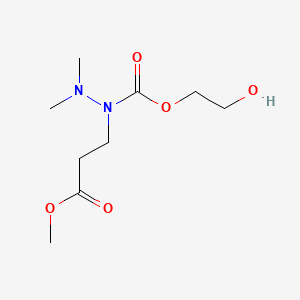
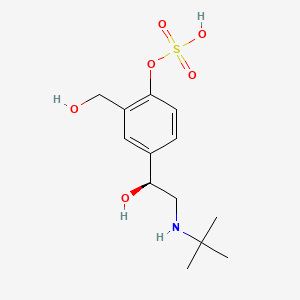
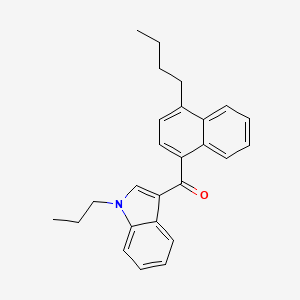
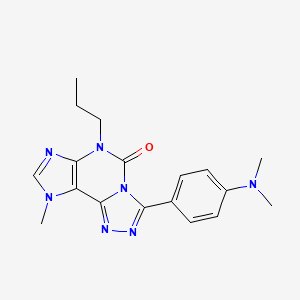

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
